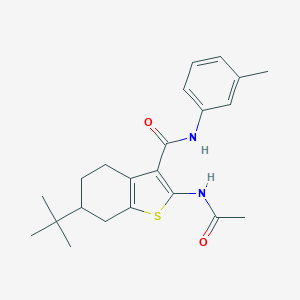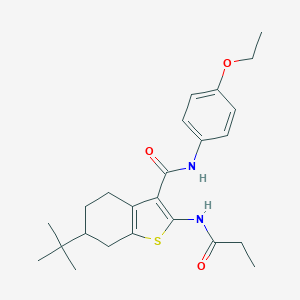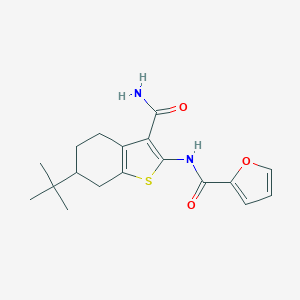![molecular formula C14H15ClN2O2 B289471 2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione, also known as CC-5013 or lenalidomide, is a small molecule drug that has been shown to have anti-tumor and anti-inflammatory effects. It is a derivative of thalidomide, which was originally developed as a sedative but was later found to have teratogenic effects. Lenalidomide was developed to have similar therapeutic effects to thalidomide but without the teratogenic effects.
Mechanism of Action
The exact mechanism of action of lenalidomide is not fully understood. It is known to have multiple targets, including cytokines, growth factors, and immune cells. Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as to enhance the activity of natural killer (NK) cells and T cells.
Biochemical and physiological effects:
Lenalidomide has been shown to have multiple biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. Lenalidomide has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, lenalidomide has been shown to modulate the immune system, enhancing the activity of NK cells and T cells.
Advantages and Limitations for Lab Experiments
Lenalidomide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, lenalidomide also has some limitations for lab experiments. It is a highly potent drug that can have toxic effects at high concentrations, which can make it difficult to use in certain experiments. In addition, lenalidomide can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on lenalidomide. One area of research is in the development of new derivatives of lenalidomide that have improved therapeutic properties. Another area of research is in the identification of biomarkers that can predict response to lenalidomide treatment. In addition, there is ongoing research on the use of lenalidomide in combination with other drugs for the treatment of various types of cancer and autoimmune diseases. Finally, there is ongoing research on the mechanism of action of lenalidomide, which may lead to the development of new drugs with similar therapeutic properties.
Synthesis Methods
Lenalidomide is synthesized from 3-amino-pyridine-2,6-dione, which is reacted with 2-chloro-3-formylpyridine to form 2-[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione. The synthesis method involves several steps of purification and isolation to obtain the final product.
Scientific Research Applications
Lenalidomide has been extensively studied for its anti-tumor and anti-inflammatory effects. It has been shown to have therapeutic effects in multiple myeloma, a type of blood cancer, as well as in other hematological malignancies. Lenalidomide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
properties
Molecular Formula |
C14H15ClN2O2 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2)6-11(18)9(12(19)7-14)8-17-10-4-3-5-16-13(10)15/h3-5,8,17H,6-7H2,1-2H3 |
InChI Key |
HXUBCPIFLYPPQD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)

![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)